Cas no 2172209-18-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid
- EN300-1561031
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid
- 2172209-18-4
-
- インチ: 1S/C27H34N2O5/c1-26(2,15-23(30)31)17-29-24(32)27(3,4)13-14-28-25(33)34-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,13-17H2,1-4H3,(H,28,33)(H,29,32)(H,30,31)
- InChIKey: AFTKMDWXFGOQJA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C)(C)C(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561031-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1561031-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1561031-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1561031-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1561031-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561031-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1561031-0.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561031-50mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1561031-10000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1561031-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-3,3-dimethylbutanoic acid |
2172209-18-4 | 2500mg |
$6602.0 | 2023-09-25 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acidに関する追加情報
Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic Acid (CAS No. 2172209-18-4)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid, identified by its CAS number 2172209-18-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety linked through a methoxycarbonyl group to an amino function. The presence of multiple stereogenic centers and bulky alkyl groups contributes to its unique physicochemical properties, making it a subject of intense study for potential applications in drug discovery and material science.
The structural complexity of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid positions it as a promising candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The fluorene ring, known for its rigidity and electronic properties, can serve as a scaffold for designing molecules with enhanced binding affinity to biological targets. Moreover, the methoxycarbonyl group introduces a polar moiety that can facilitate interactions with polar residues in proteins or enzymes.
In the context of drug development, the amide and carboxylic acid functionalities in this compound provide multiple sites for chemical modification. These features allow for the synthesis of derivatives with tailored properties, such as improved solubility or metabolic stability. For instance, amide-based prodrugs have been widely used to enhance the bioavailability of active pharmaceutical ingredients (APIs). The incorporation of bulky isopropyl groups in the backbone may also contribute to reducing immunogenicity by masking potential epitopes recognized by the immune system.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The fluorene moiety in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid could be exploited to develop molecules with enhanced pharmacokinetic profiles. Fluorine atoms are known to influence metabolic pathways and can improve the metabolic stability of drug candidates by resisting hydrolysis or oxidation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. The use of protecting groups is essential to prevent unwanted side reactions during the synthesis process. For example, the methoxycarbonyl group protects the amino function during subsequent transformations while allowing for selective deprotection under mild acidic or basic conditions.
The physicochemical properties of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid have been thoroughly characterized through experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular structure and conformational preferences. Additionally, computational methods like density functional theory (DFT) have been utilized to predict electronic properties and optimize synthetic routes.
In biological assays, this compound has shown potential as an intermediate in the synthesis of bioactive molecules. Its structural features make it a versatile building block for designing peptidomimetics or enzyme inhibitors. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability or rapid degradation in vivo. The fluorene-based scaffold could enhance binding interactions with target proteins by providing hydrophobic contacts or π-stacking interactions.
The role of computational modeling in understanding the interaction between this compound and biological targets cannot be overstated. Molecular docking studies have been conducted to evaluate its binding affinity to various enzymes and receptors relevant to human health. These studies often involve generating three-dimensional structures of protein targets and using them as templates to predict how ligands might bind at atomic resolution. Such simulations can guide experimental efforts by highlighting key interactions and providing rational basis for structure optimization.
The development of novel synthetic methodologies has been instrumental in facilitating access to complex molecules like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid. Continuous-flow reactors have emerged as powerful tools for performing high-throughput reactions under controlled conditions. This approach not only improves efficiency but also enhances reproducibility and scalability for industrial applications. Green chemistry principles are increasingly being integrated into synthetic workflows to minimize waste generation and reduce environmental impact.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Fluorene derivatives are known for their luminescent properties and have been used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of multiple functional groups in this molecule allows for further derivatization into polymers or coatings with specialized properties.
In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid (CAS No. 2172209-18-4) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it a valuable intermediate for drug discovery efforts aimed at addressing unmet medical needs. As research progresses using advanced computational tools and innovative synthetic strategies, we can expect further insights into its potential applications across multiple scientific disciplines.
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